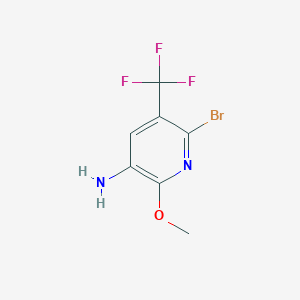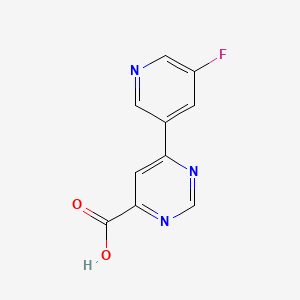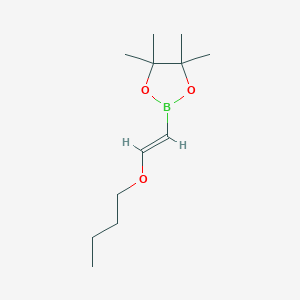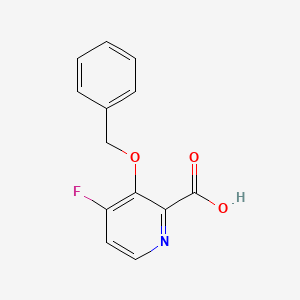
4-Bromo-3,6-dichloro-5-methyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3,6-dichloro-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
準備方法
The synthesis of 4-Bromo-3,6-dichloro-5-methyl-1H-indazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Introduction of Substituents: The bromine, chlorine, and methyl groups are introduced through electrophilic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or thionyl chloride.
Optimization of Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
4-Bromo-3,6-dichloro-5-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Bromo-3,6-dichloro-5-methyl-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its derivatives have shown potential in targeting specific enzymes and receptors.
Medicine: Research has indicated that indazole derivatives possess various pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. This compound is being investigated for its potential in treating diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 4-Bromo-3,6-dichloro-5-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
4-Bromo-3,6-dichloro-5-methyl-1H-indazole can be compared with other indazole derivatives, such as:
4-Bromo-5-methyl-1H-indazole: Lacks the chlorine substituents, which may affect its reactivity and biological activity.
3,6-Dichloro-5-methyl-1H-indazole: Lacks the bromine substituent, which may influence its chemical properties and applications.
4-Bromo-3,6-dichloro-1H-indazole: Lacks the methyl group, which may alter its stability and reactivity.
The presence of bromine, chlorine, and methyl groups in this compound contributes to its unique chemical properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H5BrCl2N2 |
|---|---|
分子量 |
279.95 g/mol |
IUPAC名 |
4-bromo-3,6-dichloro-5-methyl-2H-indazole |
InChI |
InChI=1S/C8H5BrCl2N2/c1-3-4(10)2-5-6(7(3)9)8(11)13-12-5/h2H,1H3,(H,12,13) |
InChIキー |
XDZANBQCICKSFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(NN=C2C=C1Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)

![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)



![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)



![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)

